Benzo[d]isoxazole-3-carboxylic Acid
Description
Significance of the Benzo[d]isoxazole Scaffold in Drug Discovery
The benzo[d]isoxazole core is a versatile building block in the design of new drugs due to its unique structural and electronic properties. nih.govontosight.ai Its aromatic nature contributes to its stability, while the presence of nitrogen and oxygen atoms allows for diverse interactions with biological targets. wikipedia.org
While the synthesis of benzo[d]isothiazoles, a related scaffold, dates back to 1879 with the discovery of saccharin, significant research into benzo[d]isoxazole synthesis has seen a marked increase since 2010. arkat-usa.org Early research laid the groundwork for understanding the fundamental chemistry of these heterocycles. isca.me Over the decades, advancements in synthetic methodologies have enabled the creation of a vast library of benzo[d]isoxazole derivatives, fueling their exploration in various therapeutic areas. nih.govnih.gov
The isoxazole (B147169) ring, a five-membered heterocycle, is a crucial component of numerous pharmacologically active compounds. nih.govrsc.org Its presence can influence a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for drug efficacy. researchgate.net When fused to a benzene (B151609) ring to form a benzisoxazole, these properties are further modulated, often leading to enhanced biological activity. nih.govnih.gov This core is found in a wide range of pharmaceuticals, underscoring its importance in drug design. nih.gov
The versatility of the benzo[d]isoxazole scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have shown promise. These include:
Antipsychotics: Several established antipsychotic drugs, such as risperidone (B510) and paliperidone, feature a benzisoxazole moiety. nih.govwikipedia.org
Anticonvulsants: The anticonvulsant drug zonisamide (B549257) is a notable example of a benzisoxazole derivative. wikipedia.orgnih.gov
Anticancer Agents: Researchers have explored benzo[d]isoxazole derivatives as potential anticancer agents, with some compounds showing inhibitory activity against cancer cell lines. nih.govnih.govnih.gov
Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties. nih.govmdpi.com
Anti-inflammatory Agents: Benzisoxazole derivatives have also been investigated for their anti-inflammatory potential. nih.govontosight.ai
Neuroprotective Agents: Studies have suggested the potential of benzo[d]oxazole-based compounds in offering neuroprotection. ontosight.aimdpi.com
Table 1: Therapeutic Applications of Benzo[d]isoxazole Derivatives
| Therapeutic Area | Examples of Investigated or Established Drugs |
|---|---|
| Antipsychotic | Risperidone, Paliperidone nih.govwikipedia.org |
| Anticonvulsant | Zonisamide wikipedia.orgnih.gov |
| Anticancer | BET Inhibitors, HIF-1α Inhibitors nih.govnih.gov |
| Antimicrobial | Various synthetic derivatives nih.govmdpi.com |
| Anti-inflammatory | Various synthetic derivatives nih.govontosight.ai |
| Neuroprotective | Various synthetic derivatives ontosight.aimdpi.com |
Research Rationale and Scope for Benzo[d]isoxazole-3-carboxylic Acid
The focus on this compound stems from its utility as a versatile synthetic intermediate and the potential for its analogues to address significant unmet medical needs. nih.gov The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships. nih.gov
The development of novel analogues of this compound holds promise for tackling diseases with limited or inadequate treatment options. For instance, research has focused on developing derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in cancer therapy due to its role in tumor progression and metastasis. nih.gov Furthermore, the design of selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, using the benzo[d]isoxazole scaffold, is being pursued for the treatment of castration-resistant prostate cancer. nih.gov
A critical aspect of drug discovery is understanding how the chemical structure of a compound relates to its biological activity (SAR) and the specific biochemical pathways it affects (MOA).
Structure-Activity Relationship (SAR): SAR studies on this compound derivatives have revealed key insights. For example, in the development of anticonvulsants, modifications to the benzo[d]isoxazole core have led to compounds with high protective indices. nih.govacs.org In the context of HIF-1α inhibitors, the amide derived from this compound was found to be crucial for activity. nih.gov Similarly, for BET inhibitors, the benzo[d]isoxazole moiety serves as a key pharmacophore, and its optimization has led to potent and selective compounds. nih.gov The substitution pattern on the phenyl ring of isoxazole-3-carboxylic acid derivatives has also been shown to influence their inhibitory activity. nih.gov
Mechanism of Action (MOA): Elucidating the MOA is fundamental to developing safe and effective drugs. For benzo[d]isoxazole derivatives, various MOAs have been identified. For instance, certain anticonvulsant derivatives have been shown to act by selectively blocking the NaV1.1 voltage-gated sodium channel. nih.govacs.org In cancer research, derivatives have been designed to inhibit HIF-1α transcriptional activity, thereby affecting downstream gene expression involved in tumor growth. nih.gov Other derivatives function as BET inhibitors, which play a crucial role in regulating gene expression, including that of oncogenes. nih.gov Some isoxazole-containing compounds are also known to interact with GABA receptors, which are central to inhibitory neurotransmission in the brain. benzoinfo.comwikipedia.org
Table 2: Investigated Mechanisms of Action for Benzo[d]isoxazole Derivatives
| Mechanism of Action | Therapeutic Target | Reference |
|---|---|---|
| Sodium Channel Blockade | NaV1.1 | nih.govacs.org |
| HIF-1α Inhibition | HIF-1α Transcriptional Activity | nih.gov |
| BET Inhibition | BET Bromodomains | nih.gov |
| GABA Receptor Modulation | GABA-A Receptors | benzoinfo.comwikipedia.org |
Potential for Development as Lead Compounds
This compound and its derivatives demonstrate significant potential for development as lead compounds in drug discovery programs. A lead compound is a chemical starting point that exhibits promising biological activity and can be progressively modified to produce an optimized drug candidate. The suitability of this compound as a scaffold for lead compounds stems from several key attributes.
Firstly, its derivatives have shown potent and specific biological activities. For instance, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as powerful inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.gov HIF-1α is a crucial protein in tumor development and metastasis, making its inhibitors promising candidates for cancer therapy. nih.gov Research has shown that simple modifications to the amine group condensed with this compound can yield compounds with inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range. nih.gov
Thirdly, derivatives of this compound generally possess favorable physicochemical properties that align with established guidelines for drug-likeness, such as Lipinski's "Rule of Five". nih.gov These compounds tend to have low molecular weights and a simple structure, which are desirable characteristics for oral bioavailability and effective drug development. nih.gov
Beyond oncology, benzo[d]isoxazole derivatives have also shown promise as anti-tubercular agents. nih.gov Studies have identified compounds with significant in vitro activity against Mycobacterium tuberculosis, suggesting that this scaffold could be exploited to develop new treatments for tuberculosis. nih.gov The demonstrated efficacy across different therapeutic areas underscores the versatility of the this compound framework as a foundation for discovering novel lead compounds.
| Compound | Modification on Amine Group | IC₅₀ (μM) |
| Lead Compound 1 | Phenyl | 0.31 nih.gov |
| Compound 3 | Cyclohexyl | 5.4 nih.gov |
| Compound 7 | 4-pyridinyl | 10 nih.gov |
| Compound 8 | 2-pyridinyl | 0.94 nih.gov |
| Compound 15 | p-dimethylaminophenyl | 0.024 nih.gov |
| Compound 31 | p-acetylphenyl | 0.024 nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYXATIIMHQAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370727 | |
| Record name | Benzo[d]isoxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28691-47-6 | |
| Record name | 1,2-Benzisoxazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28691-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[d]isoxazole-3-carboxylic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70370727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazole-3-carboxylic acid | |
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Synthetic Methodologies and Chemical Transformations of Benzo D Isoxazole 3 Carboxylic Acid
Established Synthetic Routes to the Benzo[d]isoxazole Core
The construction of the benzo[d]isoxazole core, also known as the 1,2-benzisoxazole (B1199462) core, is typically achieved through several strategic approaches. These include forming the five-membered isoxazole (B147169) ring, building the benzene (B151609) fragment via annulation, or cyclizing functionalized acyclic precursors. chim.it
A primary strategy for synthesizing the benzo[d]isoxazole system involves the construction of the five-membered isoxazole ring fused to a benzene ring. This is often accomplished through cycloaddition reactions or by leveraging modern energy sources like microwaves to facilitate cyclization. chim.itproquest.com
The 1,3-dipolar cycloaddition is a powerful method for creating five-membered heterocycles. wikipedia.org In the context of benzo[d]isoxazole synthesis, this reaction typically involves the [3+2] cycloaddition of a nitrile oxide and a benzyne. organic-chemistry.org Both of these highly reactive intermediates can be generated in situ from stable precursors. thieme-connect.comthieme-connect.com
One common approach involves the simultaneous generation of benzyne from ortho-(trimethylsilyl)phenyl triflate and the nitrile oxide from a hydroximoyl chloride in a one-pot reaction. thieme-connect.com The use of a fluoride source and nucleophilic base, such as tetrabutylammonium fluoride (TBAF), facilitates the formation of both intermediates, leading to cleaner reactions and high yields ranging from 75-99%. thieme-connect.com This method is tolerant of both electron-rich and electron-poor aryl hydroximoyl chlorides. thieme-connect.com
Another variation uses anthranilic acid to generate benzyne and α-chloro oximes for the nitrile oxide. thieme-connect.com This procedure is simple and utilizes readily available starting materials. thieme-connect.com
| Precursor 1 (Benzyne Source) | Precursor 2 (Nitrile Oxide Source) | Reagent/Conditions | Yield |
| ortho-(trimethylsilyl)phenyl triflate | Hydroximoyl chlorides | TBAF, THF, r.t. | 50–99% |
| Anthranilic acid | α-chloro oximes | t-BuONO, K₂CO₃, Microwave | 39–85% |
This table presents examples of reaction conditions for 1,3-dipolar cycloaddition to form the benzo[d]isoxazole core. thieme-connect.comthieme-connect.com
Microwave-assisted organic synthesis has emerged as an efficient alternative to conventional heating, often leading to shorter reaction times, cleaner reactions, and higher yields. proquest.com This technology has been successfully applied to the synthesis of benzo[d]isoxazole derivatives. proquest.comacgpubs.org
A notable application is the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles. acgpubs.orgresearchgate.net This transformation can be carried out in the presence of a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), under microwave irradiation. acgpubs.orgresearchgate.net This method is characterized by extremely short reaction times (30-60 seconds) and excellent yields (85-96%). researchgate.net The use of microwave heating in conjunction with ionic liquids represents an environmentally benign and highly efficient protocol. acgpubs.orgresearchgate.net Compared to conventional heating, microwave activation can significantly enhance reaction yields. proquest.comresearchgate.net
| Substrate | Catalyst | Conditions | Reaction Time | Yield |
| 2-hydroxyaryl ketoximes | [bmim]OH (ionic liquid) | Microwave irradiation | 30-60 sec | 85-96% |
This table summarizes a microwave-assisted approach for the synthesis of the benzo[d]isoxazole core. researchgate.net
An alternative to forming the isoxazole ring is to construct the benzene fragment onto a pre-existing, substituted isoxazole derivative. chim.it This annulation approach is a convenient route to naphthalene-fused isoxazoles and other complex structures. chim.it
One such method is a palladium-catalyzed intermolecular [4+1] annulation. rsc.org This process involves the reaction of N-phenoxyacetamides with aldehydes, activating the C-H bonds ortho to the phenol-derived O-N bond. This allows for the simultaneous construction of C-C and C=N bonds to form the 1,2-benzisoxazole ring system. rsc.org Another novel approach involves a Lewis acid-catalyzed annulation using BF₃·Et₂O, which facilitates the reaction of glyoxylate esters and nitrosoarenes to form 2,1-benzisoxazole scaffolds. nih.govnih.govacs.org This reaction proceeds through an unusual umpolung addition followed by a Friedel-Crafts type cyclization. nih.govacs.org
The cyclization of suitably substituted aromatic precursors is one of the most common and established methods for synthesizing the benzo[d]isoxazole core. chim.ite-journals.in
A widely employed strategy is the cyclization of o-hydroxyaryl oximes. chim.it This can proceed via two main pathways: C–O bond formation or N–O bond formation. chim.it
C–O Bond Formation : This pathway starts with o-substituted aryl oximes, where the ortho substituent is a leaving group (e.g., a halogen). Under basic conditions, the deprotonated oxime anion acts as a nucleophile, attacking the ortho-position of the aromatic ring and displacing the leaving group in a nucleophilic aromatic substitution (SNAr) mechanism. chim.it
N–O Bond Formation : This is the more common approach, starting from o-hydroxyaryl oximes. chim.ite-journals.in The reaction is a formal dehydration where the hydroxyl group of the oxime is converted into a good leaving group by various reagents, allowing the phenolic oxygen to attack the nitrogen atom, closing the ring. chim.it Systems like triphenylphosphine (PPh₃) with diethyl azodicarboxylate (DDQ) or bis(trichloromethyl) carbonate (BTC) with triphenylphosphine oxide (TPPO) in the presence of a base like triethylamine (Et₃N) can be used to promote this intramolecular nucleophilic substitution. researchgate.netclockss.org
Another precursor-based method involves the intramolecular cyclization of N-(2-cyano-phenoxy) derivatives, which can be formed by treating o-halobenzonitriles with a hydroxamate anion, to yield 3-amino-1,2-benzisoxazoles. e-journals.in
Formation of the Five-Membered Isoxazole Ring
Synthesis of Benzo[d]isoxazole-3-carboxylic Acid and its Direct Precursors
The synthetic sequence involves the following key transformations:
Esterification
Carbonation Affinity
Ring-Forming Condensation
Hydrolysis
Amide Condensation (to form derivatives, with hydrolysis of a precursor ester yielding the final acid)
This structured approach provides a reliable method for accessing this compound, which serves as a crucial building block for further chemical elaboration. nih.gov
Hydrolysis of Ethyl Benzo[d]isoxazole-3-carboxylate to this compound
A primary and straightforward method for the preparation of this compound is the hydrolysis of its ethyl ester precursor, Ethyl Benzo[d]isoxazole-3-carboxylate. This reaction is typically conducted under acidic conditions. For instance, heating the ethyl ester with sulfuric acid at approximately 85°C for several hours effectively cleaves the ester bond to yield the desired carboxylic acid. nih.gov This step is often the final part of a longer synthetic sequence and is favored for its high yield and the relative ease of purification of the final product without the need for chromatography. nih.gov
Multi-step Synthesis Pathways (e.g., Esterification, Carbonation Affinity, Ring-forming Condensation)
The key stages in this pathway can be summarized as follows:
Esterification: The initial step often involves the protection of a carboxylic acid group on a starting phenolic compound as an ester, for example, using ethanol and sulfuric acid under reflux. nih.gov
Carbonation Affinity: This step introduces a carboxyl group, which is crucial for forming the isoxazole ring.
Ring-forming Condensation: The core benzo[d]isoxazole ring is constructed through a condensation reaction. A common method involves using a strong base like sodium hydride (NaH) in a high-boiling solvent such as diglyme at elevated temperatures (e.g., 150°C). nih.gov This intramolecular cyclization establishes the heterocyclic system.
Hydrolysis: As detailed previously, the ester intermediate formed is then hydrolyzed to the final carboxylic acid. nih.gov
| Step | Reaction Type | Typical Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Esterification | Ethanol, Sulfuric acid, Reflux | Protecting group introduction/intermediate formation |
| 2 | Carbonation Affinity | Sodium, Ethanol; Hydrochloric acid | Introduction of a key carboxyl functional group |
| 3 | Ring-forming Condensation | NaH, Diglyme, 150°C | Formation of the benzo[d]isoxazole ring |
| 4 | Hydrolysis | Sulfuric acid, 85°C | Conversion of the ester to the final carboxylic acid |
Derivatization Strategies for this compound
The carboxylic acid functional group at the 3-position of the benzo[d]isoxazole ring is a versatile handle for a wide array of chemical modifications. These derivatization strategies are pivotal for creating libraries of compounds for biological screening and developing new therapeutic agents.
Amide Condensation Reactions
One of the most common derivatizations is the formation of amides through the condensation of the carboxylic acid with various primary or secondary amines. nih.gov This reaction typically requires the activation of the carboxylic acid. A variety of modern coupling agents are employed to facilitate this transformation, minimizing the need for harsh conditions and improving yields. highfine.comgrowingscience.com
Commonly used condensing agents include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), HATU provides efficient amide bond formation at room temperature. nih.govgrowingscience.com
Carbodiimides (e.g., DCC, EDCI): Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are widely used, often with an additive like 4-Dimethylaminopyridine (DMAP), to form an active ester intermediate that readily reacts with amines. highfine.comresearchgate.net
Phosphonium and Onium Salts: Reagents like HBTU and HCTU are also effective for promoting amidation in peptide synthesis and general organic chemistry. highfine.com
| Coupling Agent | Typical Additive/Base | Key Features |
|---|---|---|
| HATU | DIPEA | High efficiency, mild conditions. growingscience.com |
| DCC | DMAP | Effective dehydrating agent, though byproduct (DCU) can be difficult to remove. researchgate.net |
| EDCI | DMAP, HOBt | Water-soluble byproduct, simplifying purification. highfine.com |
| POCl₃ | Pyridine (B92270) | Used to generate acyl chlorides in situ for reaction with amines. growingscience.com |
Esterification and its Role in Intermediate Synthesis
Esterification of this compound is another key transformation. As seen in the synthetic pathway, the ethyl ester is a common intermediate, serving as a protected form of the carboxylic acid that can be deprotected in the final step. nih.gov Beyond its role as an intermediate, the carboxylic acid can be converted to a variety of esters as the final target molecules. This is often achieved using methods like Steglich esterification, which employs a carbodiimide (DCC) and a catalyst (DMAP) to couple the carboxylic acid with an alcohol under mild conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving the benzo[d]isoxazole core can be categorized into two main types:
Nucleophilic Acyl Substitution: This occurs at the carbonyl carbon of the carboxylic acid group. The amide condensation (2.3.1) and esterification (2.3.2) reactions are classic examples of this pathway. The reactivity of the carboxylic acid can be enhanced by converting it into a more electrophilic species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). growingscience.com This highly reactive intermediate can then be treated with a wide range of nucleophiles (alcohols, amines, thiols) to form the corresponding derivatives.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction occurs on the aromatic rings of the molecule. The isoxazole ring itself can undergo nucleophilic substitution, particularly when activated by strong electron-withdrawing groups. researchgate.net For instance, studies on other isoxazole systems have shown that a nitro group can be displaced by various nucleophiles. researchgate.netbeilstein-journals.org While less common for the unsubstituted benzo[d]isoxazole ring, such transformations are a potential route for further functionalization, especially if the benzene or isoxazole ring is appropriately substituted. beilstein-journals.org
Oxidation and Reduction Reactions of the Core Structure
The benzo[d]isoxazole core structure can undergo reactions that alter the heterocyclic ring itself. Of particular note are reduction reactions. The N-O bond within the isoxazole ring is susceptible to cleavage under reductive conditions. mdpi.com
Catalytic hydrogenation, typically using palladium on charcoal (Pd/C) and a hydrogen source, can lead to the reductive opening of the isoxazole ring. mdpi.comunifi.it This transformation is significant as it completely alters the core heterocyclic structure, converting the benzo[d]isoxazole moiety into a different scaffold, such as an enaminone. mdpi.com This reaction pathway demonstrates the latent reactivity of the N-O bond and provides a method for synthesizing open-chain structures from the cyclic precursor. Oxidation of the isoxazole ring is also possible, though it can sometimes lead to cleavage of the C-C bond within the ring system. tandfonline.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. mdpi.compreprints.org These approaches often involve the use of safer solvents (such as water), the elimination of toxic reagents and metal catalysts, and the application of alternative energy sources to reduce reaction times and energy consumption. mdpi.com For the synthesis of the isoxazole scaffold, green methods have demonstrated significant advantages over traditional techniques, which frequently require harsh conditions, long reaction times, and the use of hazardous materials. mdpi.compreprints.org
A key objective in green chemistry is the replacement of heavy metal catalysts, which can be toxic, costly, and difficult to remove from the final product. Metal-free synthesis offers a more sustainable alternative. For the broader class of isoxazoles, several metal-free methods have been developed. These often rely on the 1,3-dipolar cycloaddition reaction, a powerful tool for constructing the isoxazole ring. rsc.org
One notable metal-free approach involves a one-pot cascade reaction using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water, an environmentally benign solvent. rsc.org Another strategy employs sodium dichloroisocyanurate (NaDCC) as a metal-free catalyst and oxidant for the synthesis of 3,5-disubstituted isoxazoles in water under ultrasound irradiation. mdpi.com These methods avoid the use of metals and often proceed under mild conditions with high efficiency. mdpi.comrsc.org While these specific metal-free protocols have been established for general isoxazole derivatives, their direct application for the synthesis of this compound has not been explicitly reported in the reviewed literature.
Table 1: Examples of Metal-Free Synthetic Methods for Isoxazole Derivatives
| Catalyst/Reagent | Substrates | Solvent | Conditions | Key Advantages |
|---|---|---|---|---|
| DABCO (20 mol%) | Aromatic aldehyde, Ethyl nitroacetate (B1208598) | Water | 80 °C, 24 h, Ultrasonication | Use of water as a green solvent, organocatalyzed. rsc.org |
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis, offering significant improvements in reaction efficiency and reduced energy consumption compared to conventional heating methods. mdpi.comabap.co.in
Microwave Irradiation: Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. abap.co.in This technique has been successfully employed for the synthesis of various isoxazole derivatives, drastically reducing reaction times from hours to minutes and often improving product yields. abap.co.inzenodo.orgorganic-chemistry.org For instance, the reaction of 1,3-propanediones with hydroxylamine hydrochloride in ethanol under microwave irradiation yields isoxazole derivatives in just a few minutes. zenodo.org Another example is a one-pot, three-component reaction that uses microwave heating for a consecutive coupling and cycloaddition sequence to produce isoxazoles, a process that is inefficient under conventional heating. organic-chemistry.org
Table 2: Examples of Microwave-Assisted Synthesis of Isoxazole Derivatives
| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Cyclization | 1,3-Propanediones, Hydroxylamine hydrochloride | Microwave irradiation in ethanol | 2.5 min | 72% |
Ultrasonication Techniques: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. mdpi.compreprints.org Ultrasound-assisted synthesis of isoxazoles has been shown to enhance yields, shorten reaction times, and allow for milder reaction conditions. mdpi.compreprints.org It has been used in multi-component reactions, often in green solvents like water or under solvent-free conditions. mdpi.combohrium.comnih.gov For example, the synthesis of isoxazoline-linked sulfonamides is achieved via a 1,3-dipolar cycloaddition under ultrasound activation, which is more efficient and ecological than methods requiring powerful oxidants or harsh conditions. nih.gov
Table 3: Examples of Ultrasound-Assisted Synthesis of Isoxazole Derivatives
| Reaction Type | Catalyst/Reagent | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| One-pot, four-component synthesis | Sodium dichloroisocyanurate (NaDCC) | Ultrasound (47 kHz) in water at room temp. | 20-28 min | Not specified |
| One-pot, three-component synthesis | Trichloroisocyanuric acid (TCCA) | Ultrasound activation | Not specified | Not specified |
These green energy techniques have proven highly effective for the synthesis of the isoxazole core structure. However, specific literature detailing the use of microwave or ultrasound for the direct synthesis of this compound remains to be published.
Pharmacological Profiles and Biological Activities of Benzo D Isoxazole 3 Carboxylic Acid Derivatives
Anticancer and Antitumor Activities
The benzo[d]isoxazole-3-carboxylic acid framework has proven to be a valuable template for the design of novel anticancer and antitumor agents. espublisher.comnih.gov These derivatives exhibit their effects through various mechanisms, including the inhibition of critical transcription factors, induction of programmed cell death, targeting of key signaling pathways, and inhibition of essential enzymes.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Transcription
Hypoxia-inducible factor-1 (HIF-1), a heterodimeric protein composed of α and β subunits, is a crucial transcription factor that plays a significant role in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. nih.govnih.gov HIF-1α is the oxygen-regulated subunit, and its overexpression is linked to tumor progression, metastasis, and resistance to therapy. nih.govnih.gov Consequently, inhibiting HIF-1α transcription is a promising strategy for cancer treatment.
Researchers have identified benzo[d]isoxazole analogues as potent inhibitors of HIF-1α transcription. nih.govnih.gov In a study involving 26 synthesized benzo[d]isoxazole derivatives, compounds 15 and 31 demonstrated the most significant efficacy in a cell-based dual-luciferase gene reporter assay, with an impressive IC₅₀ value of 24 nM. nih.gov These compounds were found to inhibit HIF-1α transcriptional activity without affecting the expression of HIF-1α protein itself. nih.gov This targeted action leads to a concentration-dependent decrease in the mRNA expression of downstream genes like VEGF and PDK1, which are crucial for tumor angiogenesis and metabolism. nih.gov The structural simplicity and convenient synthesis of these benzo[d]isoxazole derivatives make them promising candidates for further development as antitumor agents. nih.gov
| Compound | Target | Assay | IC₅₀ | Cell Line |
| 15 | HIF-1α Transcription | Dual-Luciferase Reporter | 24 nM | HEK293T |
| 31 | HIF-1α Transcription | Dual-Luciferase Reporter | 24 nM | HEK293T |
| 8 | HIF-1α Transcription | Dual-Luciferase Reporter | 0.94 µM | HEK293T |
| 7 | HIF-1α Transcription | Dual-Luciferase Reporter | 10 µM | HEK293T |
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. nih.gov Several studies have demonstrated that benzo[d]isoxazole derivatives can effectively induce apoptosis in various cancer cell lines.
For instance, novel synthetic isoxazole (B147169) derivatives have been shown to induce apoptosis in K562 leukemia cells. nih.gov Compounds 4 , 7 , 8 , 9 , and 11 were particularly effective, inducing apoptosis in over 50% of the cells. nih.gov Specifically, compounds 4 (at 100 nM), 8 (at 10 µM), and 11 (at 200 µM) exhibited high levels of apoptotic effect, at 80.10%, 90.60%, and 88.50%, respectively. nih.gov This pro-apoptotic activity highlights the potential of these compounds as anticancer agents.
Furthermore, a benzothiazole (B30560) derivative, PB11, which incorporates an isoxazole moiety, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC₅₀ values below 50 nM. nih.gov This compound induced classic apoptotic features like DNA fragmentation and nuclear condensation. The mechanism of action involves the upregulation of caspase-3 and cytochrome-c, key executioners of apoptosis. nih.gov
Targeting Critical Pathways in Cancer Cell Proliferation
The uncontrolled proliferation of cancer cells is driven by aberrant signaling pathways. Benzo[d]isoxazole derivatives have been shown to interfere with these critical pathways.
The PI3K/AKT signaling pathway is frequently hyperactivated in various human cancers, promoting cell survival, growth, and proliferation. nih.gov The benzothiazole derivative PB11 has been shown to suppress this pathway. nih.gov Treatment with PB11 led to a downregulation of PI3K and AKT levels, suggesting that its cytotoxic and apoptotic effects are mediated through the inhibition of this crucial survival pathway. nih.gov
| Compound | Cancer Cell Line | Effect | Pathway Targeted |
| PB11 | U87 (Glioblastoma), HeLa (Cervix Cancer) | Cytotoxicity (IC₅₀ < 50 nM), Apoptosis Induction | PI3K/AKT Signaling |
Tyrosine Kinase c-Met Inhibitory Activity
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of many cancers.
A series of 3-amino-benzo[d]isoxazole-based compounds have been designed and evaluated as c-Met kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the identification of several potent inhibitors. nih.gov Compound 28a emerged as a particularly potent c-Met inhibitor, with an IC₅₀ of 1.8 nM at the enzymatic level and 0.18 µM in a cellular assay using EBC-1 lung cancer cells. nih.gov This compound also demonstrated good selectivity against a panel of other receptor tyrosine kinases. nih.gov
| Compound | Target | Enzymatic IC₅₀ | Cellular IC₅₀ (EBC-1 cells) |
| 28a | c-Met Kinase | 1.8 nM | 0.18 µM |
| 8d, 8e, 12, 28b-d, 28h, 28i | c-Met Kinase | < 10 nM | Not specified |
Antimicrobial and Antitubercular Activities
In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial and antitubercular agents. nih.govnih.gov The rise of drug-resistant pathogens, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the development of new therapeutic agents. nih.gov
A series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been investigated for their activity against Mycobacterium tuberculosis. nih.gov These compounds have demonstrated growth inhibitory activity against both drug-susceptible and drug-resistant strains. nih.gov Importantly, they show low cytotoxicity towards eukaryotic cells and high selectivity against other microorganisms. nih.gov Optimization of this series led to the development of compounds like 42g and 42l , which exhibit good metabolic stability and maintain potent antitubercular activity. nih.gov
Furthermore, a new series of isoxazole-carboxylic acid methyl ester-based 2-substituted quinoline (B57606) derivatives have been synthesized and evaluated as anti-TB agents. nih.gov Many of these compounds showed significant inhibition of Mtb H37Rv, with MIC values ranging from 0.5 to 8 µg/mL. nih.gov A lead compound from this series demonstrated potent inhibition of both drug-susceptible (MIC 0.12 µg/mL) and drug-resistant Mtb (MIC 0.25-0.5 µg/mL) with a high selectivity index. nih.gov
Hybrid molecules combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones have also been synthesized and evaluated for their antimicrobial activity. nih.gov These compounds displayed moderate antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 6 to 100 µg/ml. nih.gov
Anti-inflammatory Properties
This compound derivatives have emerged as a class of compounds with significant anti-inflammatory potential. nih.gov Their mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and enzymes.
The anti-inflammatory effects of isoxazole derivatives are, in part, attributed to their ability to modulate critical inflammatory signaling pathways. Some isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, the isoxazole derivative VGX-1027 has been found to suppress not only TNF-α and IL-1β but also macrophage migration inhibitory factor (MIF), and to inhibit the NFκB and p38 signaling pathways. Furthermore, certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription, a key regulator in inflammation and cancer, with IC50 values as low as 24 nM. nih.gov These compounds were shown to decrease the expression of HIF-1α downstream target genes like VEGF and PDK1. nih.gov
| Compound/Derivative | Pathway/Target | Effect | Reference |
| VGX-1027 | TNF-α, IL-1β, MIF, NFκB, p38 | Suppression/Inhibition | |
| N-phenylbenzo[d]isoxazole-3-carboxamide (Compound 15 and 31) | HIF-1α transcription | Inhibition (IC50 = 24 nM) | nih.gov |
| Isoxazole derivative (Compound 9a) | LPS-induced TNF-α and IL-6 production | Inhibition |
Secretory phospholipase A2 (sPLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The inhibition of sPLA2 is a promising strategy for the development of anti-inflammatory drugs. Research has shown that a series of novel indole-containing isoxazole derivatives are significant inhibitors of sPLA2. belnauka.by In this series, one compound in particular demonstrated potent sPLA2 inhibition that was comparable to or greater than the positive control, ursolic acid. belnauka.by This highlights the potential of the isoxazole scaffold in designing effective sPLA2 inhibitors for treating inflammatory diseases.
| Compound Class | Target | Effect | Reference |
| Indole containing isoxazole derivatives | Secretory phospholipase A2 (sPLA2) | Significant inhibition | belnauka.by |
Leukotrienes are potent inflammatory mediators derived from the 5-lipoxygenase (5-LO) pathway. Inhibiting their biosynthesis is a key therapeutic target for inflammatory conditions such as asthma. A series of 4,5-diaryl-isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis. nih.gov Two exemplary compounds from this series, 4-(4-chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazole-3-carboxylic acid and 4-(4-chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazole-3-carboxylic acid, potently inhibit cellular 5-LO product synthesis with an IC50 of 0.24 μM for each. nih.gov These compounds appear to target the 5-lipoxygenase-activating protein (FLAP). nih.gov The initial lead for this class of inhibitors, (S)-N-(benzothiazol-2-yl)phenylalanine ethyl ester, was found to inhibit LTB4 release with an IC50 of 0.23 microM.
| Compound/Derivative | Target/Pathway | IC50 | Reference |
| 4-(4-chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazole-3-carboxylic acid | Cellular 5-LO product synthesis | 0.24 µM | nih.gov |
| 4-(4-chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazole-3-carboxylic acid | Cellular 5-LO product synthesis | 0.24 µM | nih.gov |
| (S)-N-(benzothiazol-2-yl)phenylalanine ethyl ester | LTB4 release in human polymorphonuclear leukocytes | 0.23 µM |
Immunomodulatory and Immunosuppressive Effects
Derivatives of the isoxazole nucleus, a key component of this compound, have been shown to possess significant immunomodulatory and immunosuppressive properties. These compounds can influence the activity of various immune cells and the production of signaling molecules, suggesting their potential in treating immune-related disorders.
Certain isoxazole derivatives have demonstrated the ability to alter the balance of different immune cell populations. For instance, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been reported to modulate T-cell subsets and the levels of B-cells in lymphoid organs. nih.gov One such derivative, the 06K compound, has been shown to induce lymphopoiesis and the generation of regulatory T-cells. nih.gov This modulation of lymphocyte populations is a critical aspect of immunoregulation and highlights the therapeutic potential of these compounds in conditions where immune balance is disturbed. nih.gov
Another related compound, M05 (5-amino-3-methyl-N-[(4-methylbenzyl)methyl]-1,2-oxazole-4-carboxamide), has been shown to inhibit the humoral immune response in vitro. nih.gov While not a direct derivative of this compound, the activity of these isoxazole compounds suggests that the core ring structure is crucial for this immunomodulatory potential.
The regulation of lymphocyte proliferation and cytokine production is a key target for immunomodulatory drugs. Research has shown that certain isoxazole derivatives can influence these processes. For example, the compound 01K, a 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide, has been found to regulate the proliferation of thymocytes, splenocytes, and lymph node cells. nih.gov Furthermore, it can also regulate the production of key cytokines such as IL-1β and TNF-α in peritoneal cell cultures. nih.gov
In a separate study, a new isoxazole derivative, MM3, was found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). researchgate.net This compound also demonstrated inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. researchgate.net The mechanism for this immunosuppressive action was suggested to be linked to a proapoptotic effect, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. researchgate.net
Additionally, research on benzoxazole (B165842) derivatives, which are structurally similar to benzo[d]isoxazoles, has revealed that certain compounds can suppress IL-6-STAT3 signaling. ewha.ac.kr This suppression, in turn, leads to a reduction in the production of inflammatory cytokines such as IFN-γ and IL-17 by T cells. ewha.ac.kr
Table 1: Immunomodulatory and Immunosuppressive Activities of Isoxazole Derivatives
| Compound | Activity | Key Findings |
| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Modulation of T-cell subsets and B-cell levels | Modulates the composition of T and B cells in lymphoid organs. nih.gov |
| 06K | Induction of lymphopoiesis and regulatory T-cells | Increases the percentage of CD8+ and regulatory CD4+CD25+Fox3+ T cells. nih.gov |
| 01K | Regulation of lymphocyte proliferation and cytokine production | Regulates the proliferation of various lymphocyte populations and the production of IL-1β and TNF-α. nih.gov |
| MM3 | Inhibition of lymphocyte proliferation and TNF-α production | Inhibits PHA-induced PBMC proliferation and LPS-induced TNF-α production. researchgate.net |
| Benzoxazole derivative (compound 4) | Suppression of inflammatory cytokine production | Suppresses IL-6-STAT3 signaling, leading to reduced IFN-γ and IL-17 production by T cells. ewha.ac.kr |
Other Reported Biological Activities
Beyond their immunomodulatory effects, derivatives of this compound have been investigated for a range of other potential therapeutic applications.
While direct evidence for the antithrombotic activity of this compound derivatives is limited in the current literature, research into structurally related heterocyclic compounds has shown promise. For instance, a new benzimidazole (B57391) derivative, RU-891, has demonstrated significant antithrombotic activity in a mouse model of thrombosis, surpassing the efficacy of the reference drug, acetylsalicylic acid. nih.gov Histological analysis revealed that this compound significantly reduced the size of thrombi in the lungs of treated mice. nih.gov Given the structural similarities between benzimidazoles and benzo[d]isoxazoles, this finding suggests that the benzo-fused heterocyclic scaffold may be a valuable starting point for the development of novel antithrombotic agents.
Several studies have highlighted the potential of isoxazole derivatives as antidiabetic agents. Isoxazole-based flavonoid derivatives, for example, have been shown to improve glucose uptake in insulin-resistant HepG2 cells. arabjchem.orgsigmaaldrich.com The proposed mechanism for this activity involves the activation of the AMPK/PEPCK/G6Pase pathway. arabjchem.org One particular isoxazole derivative, C45, demonstrated a significant improvement in glucose consumption at nanomolar concentrations in insulin-resistant liver cells. researchgate.net Western blot analysis confirmed that C45 enhanced the phosphorylation of AMP-activated protein kinase (AMPK) and reduced the levels of key enzymes involved in gluconeogenesis, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). researchgate.net
Furthermore, trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated for their α-amylase inhibitory activity, a key target in controlling post-prandial hyperglycemia. sigmaaldrich.com Several of these compounds exhibited potent inhibition of the α-amylase enzyme, with one derivative showing efficacy comparable to the commercial drug acarbose. sigmaaldrich.com
A number of this compound derivatives have been synthesized and evaluated for their anticonvulsant activities. In one study, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The most active compound in the MES test was 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione (8a), with an ED50 value of 14.90 mg/kg. nih.gov In the scPTZ test, 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione (7d) was the most potent, with an ED50 of 42.30 mg/kg. nih.gov Importantly, these compounds were found to be less neurotoxic than the standard antiepileptic drugs phenytoin (B1677684) and ethosuximide. nih.gov
Another study focused on a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related to benzo[d]isoxazoles. ewha.ac.kr The majority of these compounds showed activity in the MES model. ewha.ac.kr Compound 4g was identified as the most promising, with ED50 values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. ewha.ac.kr Further investigation into its mechanism of action suggested that its anticonvulsant effect is at least partially mediated by an increase in the brain's levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). ewha.ac.kr
Table 2: Anticonvulsant Activity of Benzo[d]isoxazole Derivatives
| Compound | Anticonvulsant Model | ED50 (mg/kg) | Reference |
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione (8a) | MES | 14.90 | nih.gov |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione (7d) | scPTZ | 42.30 | nih.gov |
| 4-(2-(Propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | MES | 23.7 | ewha.ac.kr |
| 4-(2-(Propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | scPTZ | 18.9 | ewha.ac.kr |
Antiviral (e.g., Anti-HIV) Activities
While direct studies on the antiviral properties of simple this compound derivatives are not extensively documented, research into structurally related isoxazole-containing compounds has revealed significant antiviral potential, including against HIV.
A series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were synthesized and evaluated for their in vitro anti-HIV activity. nih.gov Among the tested compounds, one derivative (Compound 4g) demonstrated promising activity against the IIIB strain of HIV-1 with a half-maximal inhibitory concentration (IC50) of 9.05 μM. nih.gov However, its activity against the ROD strain was significantly lower, with an IC50 value greater than 125 μM. nih.gov
Furthermore, the isoxazole scaffold has been integrated into more complex heterocyclic systems, leading to potent anti-HIV agents. For instance, a series of novel pyrazolo[4,3-d]isoxazoles exhibited highly potent antiviral activity against two strains of HIV-1 (RF and IIIB), with half-maximal effective concentration (EC50) values in the submicromolar to subnanomolar range. rsc.org These compounds were found to be more active than the reference drug efavirenz (B1671121) and demonstrated a high therapeutic index. rsc.org
In the broader context of antiviral research, isoxazole-3-carboxamide (B1603040) derivatives have been patented for their utility in treating infections caused by the Picornaviridae family of viruses, which includes rhinoviruses and enteroviruses. google.com Additionally, various isoxazole-amide analogues have been noted for their potential anti-HIV activities, underscoring the importance of the isoxazole ring as a key pharmacophore in the development of novel antiviral agents. nih.govnih.gov
Table 1: Anti-HIV Activity of Isoxazole Derivatives
| Compound | Virus Strain | Activity (IC50/EC50) |
|---|---|---|
| 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole (4g) | HIV-1 (IIIB) | 9.05 μM |
| Pyrazolo[4,3-d]isoxazole derivatives | HIV-1 (RF and IIIB) | Submicromolar to subnanomolar |
Acetylcholinesterase Inhibition
Derivatives of benzisoxazole have emerged as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A series of N-benzylpiperidine benzisoxazoles were developed where the benzisoxazole heterocycle acted as a bioisosteric replacement for a benzoyl group. drugbank.com Several of these compounds displayed potent in vitro inhibition of AChE with IC50 values ranging from 0.8 to 14 nM. drugbank.com Notably, some derivatives showed outstanding selectivity for AChE over the related enzyme butyrylcholinesterase (BChE), with selectivity ratios exceeding three orders of magnitude. drugbank.com For example, the N-acetyl derivative 1g had an IC50 of 3 nM for AChE, and the morpholino derivative 1j had an IC50 of 0.8 nM. drugbank.com The N-acetyl derivative also demonstrated a favorable profile in in vivo studies. drugbank.com
Molecular modeling studies have provided insights into the binding of these N-benzylpiperidine benzisoxazoles to AChE, suggesting key interactions with amino acid residues such as Asp-72, Trp-84, and Trp-279. drugbank.com These findings support the potential of benzisoxazole derivatives as candidates for the palliative treatment of Alzheimer's disease.
Table 3: Acetylcholinesterase Inhibition by N-Benzylpiperidine Benzisoxazole Derivatives
| Compound | AChE Inhibition (IC50) |
|---|---|
| 1g (N-acetyl derivative) | 3 nM |
| 1j (Morpholino derivative) | 0.8 nM |
| Benzisoxazoles 1b-j, o | 0.8 - 14 nM |
Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism
Exchange proteins directly activated by cAMP (EPAC) are important mediators of cAMP signaling, playing roles in various physiological processes. The development of specific EPAC antagonists is a key area of research for potential therapeutic interventions.
High-throughput screening has led to the identification of specific antagonists for the EPAC2 isoform. Two such compounds are ESI-05 and ESI-07. tocris.comrndsystems.com ESI-05 inhibits the cAMP-mediated guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC2 with an IC50 of 0.4 μM. tocris.comrndsystems.com
It is crucial to note, however, that these identified EPAC2 antagonists are not derivatives of this compound. The chemical structure of ESI-05 is 1,3,5-Trimethyl-2-[(4-methylphenyl)sulfonyl]benzene. tocris.com This highlights that while the search for modulators of EPAC activity is ongoing, the benzo[d]isoxazole scaffold has not yet been established as a key framework for potent EPAC antagonists.
Table 4: EPAC2 Antagonism by ESI-05
| Compound | Target | Activity (IC50) | Chemical Class |
|---|---|---|---|
| ESI-05 | EPAC2 | 0.4 μM | Substituted sulfonylbenzene |
Structure Activity Relationship Sar Studies of Benzo D Isoxazole 3 Carboxylic Acid Derivatives
Impact of Substituents on Biological Activity
The biological profile of benzo[d]isoxazole-3-carboxylic acid derivatives can be finely tuned by chemical modifications at three main sites: the bicyclic benzo[d]isoxazole ring system, the carboxylic acid group at the 3-position, and any appended aromatic or heteroaromatic rings.
The benzo[d]isoxazole ring system itself is a critical pharmacophoric element. SAR studies have demonstrated that the integrity of this fused bicyclic structure is often essential for activity. For instance, in a series of compounds designed as Hypoxia-Inducible Factor (HIF)-1α inhibitors, the removal of the benzene (B151609) ring fused to the isoxazole (B147169) core resulted in a complete loss of anti-HIF-1α activity. nih.gov This highlights the fundamental role of the entire benzo[d]isoxazole nucleus in establishing the correct conformation and electronic properties for target binding.
Furthermore, substitutions on the benzene portion of the ring system can significantly modulate activity. While detailed SAR on the benzo[d]isoxazole ring of the 3-carboxylic acid series is specific to the target, studies on related benzazole compounds offer valuable insights. For example, research on benzoxazole (B165842) and benzimidazole (B57391) derivatives has shown that introducing electron-withdrawing groups, such as chlorine or nitro groups at the 5-position of the heterocyclic nucleus, can increase potency against certain microbial targets like Candida albicans. esisresearch.org This suggests that the electronic environment of the bicyclic system is a key factor in determining biological efficacy.
The carboxylic acid group at the 3-position is a key functional handle for derivatization and a frequent point of interaction with biological targets. However, the acidic nature of this group can sometimes lead to poor membrane permeability or rapid metabolism. nih.govacs.org Consequently, medicinal chemists often modify this moiety to improve drug-like properties while retaining or enhancing biological activity. nih.gov
This conversion to an amide is a prevalent strategy. The resulting derivatives, such as isoxazole-3-carboxamides, have been investigated as potent antagonists for various receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1). researchgate.net
The substituents attached to the core structure, particularly those linked via the carboxamide nitrogen, have a profound impact on potency and selectivity. In the N-substituted benzo[d]isoxazole-3-carboxamide series of HIF-1α inhibitors, the nature of the aromatic or heteroaromatic ring attached to the amide nitrogen is a major determinant of activity. nih.gov
Replacing the N-phenyl ring with a heteroaromatic ring like pyridine (B92270) is well-tolerated, though the position of the nitrogen atom within the pyridine ring influences potency. nih.gov For example, linking through the 2-position of pyridine resulted in a highly active compound, whereas linking through the 4-position led to a significant drop in activity. nih.gov The introduction of various substituents onto the N-phenyl ring itself also dramatically affects inhibitory potential, as detailed in the table below.
Table 1: Influence of N-Aryl Substituents on HIF-1α Inhibitory Activity
Data from a study on N-substituted benzo[d]isoxazole-3-carboxamide derivatives shows how different substituents on the N-aryl ring impact the half-maximal inhibitory concentration (IC₅₀) against HIF-1α transcription. nih.gov
| Compound ID | N-Aryl Group | Substituent | IC₅₀ (μM) nih.gov |
|---|---|---|---|
| - | Phenyl | None (unsubstituted) | 0.31 |
| 8 | 2-Pyridyl | - | 0.94 |
| 7 | 4-Pyridyl | - | 10 |
| 15 | Phenyl | 4-Dimethylamino | 0.024 |
| 31 | Phenyl | 4-Acetyl | 0.024 |
Pharmacophore Identification and Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, these studies pinpoint the key features that drive potency and selectivity, guiding further optimization.
For many target classes, the essential pharmacophore is the benzo[d]isoxazole-3-carboxamide core. nih.gov Studies on HIF-1α inhibitors have explicitly confirmed that this structure plays a crucial role in their activity. nih.gov Deconstruction of this core motif by either removing the fused benzene ring or inverting the amide linkage results in inactive compounds. nih.gov This demonstrates that the rigid, planar benzo[d]isoxazole system combined with the specific hydrogen-bond donor/acceptor pattern of the 3-carboxamide group forms the foundational anchor for binding to the biological target. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a versatile scaffold in medicinal chemistry, and its fusion into the benzisoxazole system creates a unique and often indispensable structural unit. nih.govnih.gov
Once the core pharmacophore is established, optimization of potency and selectivity is achieved by strategic placement of substituents. The position of these functional groups is often more critical than their mere presence.
In the pursuit of potent HIF-1α inhibitors, substitutions at the para-position (4-position) of the N-phenyl ring were found to be particularly effective. nih.gov Two of the most potent compounds identified, with IC₅₀ values of just 24 nM, were analogues bearing a dimethylamino group (compound 15) and an acetyl group (compound 31) at this position. nih.gov The lead compound from this series also demonstrated high selectivity. nih.gov
Similarly, in the development of benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins, optimization led to highly potent and selective compounds. nih.gov The most promising compounds, 6i and 7m , bound to the BRD4(1) bromodomain with high affinity and exhibited significant selectivity over other non-BET proteins. nih.gov This precision is achieved by placing substituents in positions that maximize favorable interactions in the target's binding pocket while creating unfavorable steric or electronic clashes with off-targets.
Table 2: Effect of Substituent Position on Biological Potency
Comparison of derivatives highlights how the placement and nature of substituents on the N-phenyl ring of the benzo[d]isoxazole-3-carboxamide core dictate potency against different biological targets.
| Compound ID | Target | Key Structural Feature | Potency nih.govnih.gov |
|---|---|---|---|
| 15 | HIF-1α Transcription | 4-Dimethylamino on N-phenyl ring | IC₅₀ = 24 nM |
| 31 | HIF-1α Transcription | 4-Acetyl on N-phenyl ring | IC₅₀ = 24 nM |
| 6i | BRD4(1) Bromodomain | Optimized substitutions | K_d = 82 nM |
| 7m | BRD4(1) Bromodomain | Optimized substitutions | K_d = 81 nM |
Conformational Analysis and Molecular Recognition
The specific three-dimensional arrangement of a molecule (conformation) and its ability to be recognized by and bind to a biological target are critical determinants of its pharmacological effect. For this compound derivatives, these factors are influenced by the inherent properties of the heterocyclic ring system and its substituents.
The isoxazole ring, particularly when substituted with a hydroxyl group, can exist in different tautomeric forms. For the related 3-hydroxyisoxazole, it exists in equilibrium with its keto-enamine form. While direct studies on the tautomerism of this compound in biological systems are limited, research on related 3-hydroxybenzo[d]isoxazole derivatives has explored their existence as two primary tautomers: the enol-imine (3-hydroxybenzo[d]isoxazole) and the keto-enamine (benzo[d]isoxazol-3(2H)-one) forms.
Quantum chemical studies on these tautomers have been conducted to understand their relative stability and potential inhibitory action, for instance, as corrosion inhibitors. These studies indicate that the polarity of the solvent can significantly influence the equilibrium between the tautomeric forms. The different electronic distributions and geometries of each tautomer mean they can exhibit distinct inhibitory activities. In a biological context, the ability of a molecule to exist in multiple tautomeric forms can be advantageous, allowing it to adapt to the specific microenvironment of a target's binding site. The carboxylic acid group of the title compound is a well-known bioisostere for the 3-hydroxyisoxazole moiety, suggesting that understanding the tautomerism of related structures is relevant for predicting potential interactions.
The biological activity of this compound derivatives is dictated by their binding interactions with specific macromolecular targets. Molecular docking and structural studies on related isoxazole derivatives have provided insights into the key interactions that drive molecular recognition.
Commonly observed interactions include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms within the isoxazole ring can also participate as hydrogen bond acceptors. For example, in studies of isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors, the amide and carboxylate moieties form crucial hydrogen bonds with amino acid residues like Arginine and Tyrosine within the active site. nih.gov
Hydrophobic Interactions: The fused benzene ring of the benzo[d]isoxazole core provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues of a protein target. mdpi.com
Salt Bridges: At physiological pH, the carboxylic acid group can be deprotonated, forming a carboxylate anion. This anion can form strong ionic interactions, or salt bridges, with positively charged residues like Arginine or Lysine in a binding pocket. mdpi.com
A study on benzo[d]isoxazole derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in cancer therapy, highlights the importance of the N-phenylbenzo[d]isoxazole-3-carboxamide core structure for activity. nih.gov This suggests that the specific arrangement of the benzo[d]isoxazole ring and the carboxamide linker is crucial for optimal interaction with the HIF-1α regulatory machinery. nih.gov Similarly, docking studies on isoxazole derivatives targeting the farnesoid X receptor (FXR) have identified key hydrophobic interactions with residues such as LEU287, MET290, and HIS294, and a critical salt bridge with ARG331. mdpi.com
| Target | Derivative Class | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Cyclooxygenase (COX) | Isoxazole-carboxamides | Arg, Tyr | Hydrogen Bonding | nih.gov |
| Farnesoid X Receptor (FXR) | Trisubstituted Isoxazoles | LEU287, MET290, HIS294 | Hydrophobic | mdpi.com |
| Farnesoid X Receptor (FXR) | Trisubstituted Isoxazoles | ARG331, HIS447 | Salt Bridge, Hydrogen Bonding | mdpi.com |
| HIF-1α Pathway | N-phenylbenzo[d]isoxazole-3-carboxamides | Not specified | Crucial core structure interaction | nih.gov |
Computational and Chemoinformatics Approaches in SAR
Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis and testing of new compounds.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For benzo[d]isoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are employed to determine optimized molecular geometries (bond lengths and angles) and electronic properties. biointerfaceresearch.com These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are fundamental to its reactivity and interaction with other molecules. biointerfaceresearch.com The results from these theoretical calculations have shown good agreement with experimental data where available, validating their predictive power. biointerfaceresearch.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a more reactive molecule that is more readily polarizable. FMO analysis of benzo[d]isoxazole derivatives helps in understanding their electronic transitions and assessing their potential as electron donors or acceptors in charge-transfer interactions with biological targets. biointerfaceresearch.com
| Computational Method | Purpose | Typical Parameters/Functionals | Key Outputs | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Structural Optimization & Electronic Properties | B3LYP/6-311+G(d,p) | Optimized geometry, bond lengths, bond angles, total energy | biointerfaceresearch.com |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity & Electronic Transitions | - | HOMO energy, LUMO energy, HOMO-LUMO gap | biointerfaceresearch.com |
| Molecular Docking | Binding Pose & Affinity Prediction | Glide, AutoDock | Docking score, binding energy, protein-ligand interactions | mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Complex Stability & Dynamic Behavior | GROMACS, NAMD | RMSD, RMSF, ligand-protein complex stability over time | mdpi.comnih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to screen virtual libraries of compounds and to rationalize observed biological activities. For isoxazole derivatives, docking studies have successfully predicted binding modes in various enzymes, such as COX, and receptors, like FXR. mdpi.comnih.gov These studies provide a static image of the ligand-protein complex and estimate the binding affinity through scoring functions. nih.gov
To complement the static picture from docking, molecular dynamics (MD) simulations are performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamic behavior of the ligand-protein complex. mdpi.comnih.gov By simulating the complex in a solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can assess the stability of key interactions (like hydrogen bonds) and observe conformational changes in both the ligand and the protein, leading to a more accurate understanding of the binding event. mdpi.comnih.gov
Machine Learning for Pathway Optimization
The integration of machine learning (ML) into synthetic organic chemistry is revolutionizing how chemical pathways are designed and optimized. For this compound and its derivatives, ML offers a powerful toolkit to enhance synthesis efficiency, improve yields, and explore novel synthetic routes. These computational approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions that are not readily apparent to human chemists. youtube.comrsc.org
Machine learning models can be trained on extensive databases of known chemical transformations. These models can then be applied to new targets, such as this compound derivatives, to predict optimal reaction conditions, suggest alternative reagents, and even design entire synthetic pathways from scratch through retrosynthesis analysis. youtube.com The goal is to move beyond traditional, often iterative and time-consuming, laboratory-based optimization towards a more predictive and efficient in silico approach. mit.edu
One of the key applications of machine learning in this context is the prediction of reaction outcomes. By analyzing the structural features of reactants, reagents, and catalysts, ML models can forecast the likelihood of a successful reaction and predict the yield of the desired product. This is particularly valuable for complex multi-step syntheses, such as the one for N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, which involves esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation. nih.gov
For instance, in the synthesis of the core this compound structure, machine learning could be employed to optimize the ring-forming condensation step. By inputting various parameters such as solvent, temperature, and catalyst into a trained model, it is possible to predict the conditions that will maximize the yield and purity of the product.
To illustrate how machine learning can guide the optimization of a synthetic step, consider the following hypothetical data table for the amidation reaction to form a Benzo[d]isoxazole-3-carboxamide derivative. An ML model could be trained on a dataset of similar amidation reactions to predict the yield based on different coupling agents and bases.
| Entry | Coupling Agent | Base | Predicted Yield (%) | Experimental Yield (%) |
| 1 | HATU | DIPEA | 92 | 90 |
| 2 | HBTU | Et3N | 85 | 83 |
| 3 | EDC/HOBt | NMM | 88 | 87 |
| 4 | PyBOP | DIPEA | 90 | 89 |
This table is illustrative and based on general principles of chemical reactivity and machine learning applications.
Another area where machine learning can significantly contribute is in the discovery of novel derivatives. By building quantitative structure-activity relationship (QSAR) models, it is possible to predict the biological activity of virtual compounds. This allows for the in silico screening of large libraries of potential this compound derivatives, prioritizing the synthesis of those with the most promising predicted activity.
The table below provides a conceptual example of how machine learning could be used to predict the inhibitory activity of hypothetical this compound derivatives against a specific biological target, guiding the selection of candidates for synthesis.
| Compound ID | R-Group on Phenyl Ring | Predicted IC50 (nM) | Synthetic Feasibility Score |
| BZD-001 | 4-fluoro | 75 | 0.95 |
| BZD-002 | 3,5-dichloro | 52 | 0.88 |
| BZD-003 | 4-methoxy | 120 | 0.98 |
| BZD-004 | 4-trifluoromethyl | 45 | 0.85 |
This table is for illustrative purposes to demonstrate the application of predictive modeling.
Mechanistic Investigations of Benzo D Isoxazole 3 Carboxylic Acid Derivatives
Molecular Targets and Pathways
Research into benzo[d]isoxazole-3-carboxylic acid derivatives has identified specific interactions with key biomolecules, leading to the modulation of critical cellular pathways involved in disease progression.
The biological activity of these derivatives is frequently traced back to their ability to modulate the function of specific enzymes and protein receptors. A prominent target identified is the Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that is crucial for tumor development and metastasis. nih.gov A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were developed and found to be potent inhibitors of HIF-1α transcriptional activity. nih.gov Among these, compounds 15 (N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide) and 31 (N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamide) were particularly effective, both exhibiting an IC₅₀ value of 24 nM in a dual-luciferase reporter assay. nih.gov The core structure of benzo[d]isoxazole-3-carboxamide was determined to be essential for this anti-HIF-1α activity. nih.gov
Another major target for this class of compounds is the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers and have become important drug targets for castration-resistant prostate cancer (CRPC). nih.gov Structure-based design led to the development of benzo[d]isoxazole derivatives as potent BET bromodomain inhibitors. nih.gov Specifically, compounds 6i (Y06036) and 7m (Y06137) demonstrated strong binding to the BRD4(1) bromodomain, with dissociation constant (Kd) values of 82 nM and 81 nM, respectively. nih.gov
Broader investigations into related isoxazole (B147169) structures have shown modulation of other targets. For instance, 3-amino-benzo[d]isoxazole based compounds have been evaluated for their inhibitory activity against the tyrosine kinase c-Met, a receptor for hepatocyte growth factor. nih.gov Additionally, other isoxazole-carboxamide series have been found to modulate the TRPV1 channel, which is involved in inflammatory responses. nih.gov
Table 1: Enzyme and Receptor Modulation by this compound Derivatives
| Compound | Target | Assay Type | Potency | Source |
|---|---|---|---|---|
| Compound 15 | HIF-1α Transcription | Dual-Luciferase Reporter | IC₅₀: 24 nM | nih.gov |
| Compound 31 | HIF-1α Transcription | Dual-Luciferase Reporter | IC₅₀: 24 nM | nih.gov |
| Compound 1 | HIF-1α Transcription | Dual-Luciferase Reporter | IC₅₀: 0.31 µM | nih.gov |
| Compound 8 | HIF-1α Transcription | Dual-Luciferase Reporter | IC₅₀: 0.94 µM | nih.gov |
| Compound 6i (Y06036) | BRD4(1) Bromodomain | Binding Assay | Kd: 82 nM | nih.gov |
| Compound 7m (Y06137) | BRD4(1) Bromodomain | Binding Assay | Kd: 81 nM | nih.gov |
The therapeutic utility of a compound is often dependent on its selectivity for the intended target over other proteins, which helps to minimize off-target effects. Benzo[d]isoxazole derivatives have demonstrated notable selectivity in several studies. The BET inhibitors 6i and 7m exhibited high selectivity for BET bromodomains over other non-BET subfamily members. nih.gov
A detailed selectivity evaluation was conducted for the potent HIF-1α inhibitor, compound 15 . nih.gov It was tested at a concentration of 10 µM against a panel of 33 different targets, including various receptors, ion channels, and enzymes. nih.gov The results indicated that compound 15 possesses great selectivity, showing no significant inhibitory effects on most of the targets tested, with the exception of Monoamine Oxidase A (MAO-A). nih.gov This high degree of specificity underscores the potential for developing these compounds as targeted therapeutic agents. nih.gov
Cellular Processes Affected by this compound Analogues
The molecular interactions of benzo[d]isoxazole derivatives translate into observable effects on various cellular processes, particularly those central to cancer cell pathophysiology.
A primary consequence of the molecular activity of these compounds is the inhibition of cancer cell proliferation and survival. The BET inhibitors 6i and 7m potently inhibited the growth and colony formation of prostate cancer cell lines. nih.gov In another study, a series of phenyl-isoxazole-carboxamide derivatives were evaluated for their cytotoxic effects against a panel of seven cancer cell lines. nih.gov Compound 2e was identified as the most active against the B16F1 melanoma cell line, with an IC₅₀ of 0.079 µM, a potency comparable to the standard chemotherapeutic Doxorubicin (IC₅₀ = 0.056 µM). nih.gov Compound 2a showed a broad spectrum of activity against B16F1, Colo205, HepG2, and HeLa cancer cells. nih.gov
Furthermore, novel isoxazole derivatives have demonstrated significant antiproliferative activity against human erythroleukemic K562 cells, with several compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Interestingly, the HIF-1α inhibiting benzo[d]isoxazole analogues were found to inhibit their target's transcriptional activity without inducing cytotoxicity at concentrations up to 50 µM, suggesting a mechanism that affects cell function without directly causing cell death in that context. nih.gov
Table 2: Antiproliferative and Cytotoxic Activity of this compound Analogues
| Compound | Cell Line | Cancer Type | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| Compound 2e | B16F1 | Melanoma | 0.079 µM | nih.gov |
| Compound 2a | B16F1 | Melanoma | 7.55 µM | nih.gov |
| Compound 2a | Colo205 | Colon Adenocarcinoma | 15.75 µM | nih.gov |
| Compound 2a | HepG2 | Hepatocellular Carcinoma | 20.35 µM | nih.gov |
| Compound 2 | K562 | Erythroleukemia | 18.01 nM | nih.gov |
| Compound 5 | K562 | Erythroleukemia | 35.2 nM | nih.gov |
| Compound 3 | K562 | Erythroleukemia | 44.25 nM | nih.gov |
Modulation of the cell cycle is a key mechanism for controlling cell proliferation. While direct studies on cell cycle arrest by this compound derivatives are limited in the reviewed literature, related isoxazole compounds provide evidence for this mechanism. The drug Leflunomide , which features an isoxazole ring, has been shown to possess antiproliferative activity against bladder cancer cell lines by inducing cell cycle arrest at the S phase. nih.gov This indicates that the isoxazole scaffold can be incorporated into structures that interfere with the cell division machinery.
A direct outcome of targeting transcription factors and epigenetic readers is the alteration of gene expression profiles. The benzo[d]isoxazole derivatives that inhibit HIF-1α also affect the expression of its downstream target genes. nih.gov Treatment of HEK293T cells with the potent HIF-1α inhibitors 15 and 31 resulted in a concentration-dependent decrease in the mRNA expression of Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1). nih.gov These genes are critical for angiogenesis and metabolic adaptation in tumors, respectively.
Similarly, the BET inhibitors 6i and 7m were shown to suppress the expression of the Androgen Receptor (AR), AR-regulated genes, and the proto-oncogene MYC in prostate cancer cells. nih.gov These findings confirm that this compound derivatives can modulate specific signaling pathways at the transcriptional level to exert their anti-cancer effects. nih.govnih.gov
Comparison with Structurally Analogous Compounds
Insights from Related Isoxazole and Benzisoxazole Scaffolds
The isoxazole ring, a five-membered heterocycle, is a fundamental building block that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov Advances in synthetic chemistry have allowed for the creation of a vast library of isoxazole derivatives, and studies on these simpler structures have established the isoxazole moiety as a key pharmacophore. rsc.orgnih.gov
The fusion of a benzene (B151609) ring to the isoxazole core gives rise to the benzisoxazole scaffold, which is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This scaffold is present in numerous compounds with a wide array of pharmacological activities, such as anticonvulsant, antipsychotic, antimicrobial, and anticancer effects. nih.govuri.edu The benzisoxazole framework serves as a versatile template whose derivatives exhibit adaptable binding to various biological targets. researchgate.net Research on diverse benzisoxazole analogues has shown that this nucleus is a critical component for potent biological activity. nih.gov For instance, derivatives of 3-substituted benzo[d]isoxazoles are known to exhibit a broad range of bioactivities. researchgate.net
The study of these foundational scaffolds provides a baseline for understanding the derivatives of this compound. The core benzo[d]isoxazole structure provides the essential framework for interaction with biological targets, a principle derived from extensive research on simpler isoxazole and benzisoxazole analogues. rsc.orgnih.gov Specifically, the key structure of this compound itself serves as a crucial intermediate in the synthesis of potent agents, such as Hypoxia-Inducible Factor (HIF)-1α inhibitors. nih.gov The knowledge gained from these related scaffolds informs the strategic modification of the carboxylic acid derivative to fine-tune its potency and selectivity.
Understanding Differential Biological Effects
Subtle structural modifications to the benzo[d]isoxazole scaffold can lead to significant differences in biological activity, a key principle in drug design. Structure-activity relationship (SAR) studies are pivotal in elucidating these differential effects.
For example, in the development of anticonvulsant 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, it was observed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring increased both activity and neurotoxicity. nih.govnih.gov Conversely, modifications to the sulfamoyl group led to a decrease in activity. nih.govnih.gov
In a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives investigated as HIF-1α transcriptional inhibitors, the nature and position of substituents on the N-phenyl ring were critical for potency. nih.gov While the parent N-phenylbenzo[d]isoxazole-3-carboxamide showed moderate activity, introducing specific groups led to a dramatic increase in inhibitory action. Analogues with a dimethylamino group or an acetyl group at the para-position of the phenyl ring were identified as highly potent inhibitors, both with an IC₅₀ value of 24 nM. nih.gov This highlights how a specific substituent can optimize interactions within the target's binding site.
Further illustrating the sensitivity of activity to structure, studies on 3,6-dihydroxy-1,2-benzisoxazole, an antibiotic active against Acinetobacter baumannii, revealed that the isoxazole nitrogen and the hydroxyl group at the C6 position are essential for its pharmacophore. uri.edu Methylation of the isoxazole nitrogen atom resulted in a complete loss of antibacterial activity. uri.edu Similarly, adding another hydroxyl group at the C4 position also abolished the compound's effect. uri.edu
These examples underscore how comparative analysis of structurally analogous compounds is fundamental to understanding the mechanistic basis of their biological effects. The differential activities observed upon minor chemical alterations provide a roadmap for designing more effective and selective therapeutic agents based on the this compound scaffold.
Table 1: Comparison of Biological Activity in Structurally Related Benzisoxazole Derivatives
| Compound/Derivative Class | Core Scaffold | Key Structural Modification | Observed Biological Effect | Reference(s) |
| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Benzisoxazole | Halogen at 5-position | Increased anticonvulsant activity and neurotoxicity | nih.gov, nih.gov |
| N-phenylbenzo[d]isoxazole-3-carboxamides | Benzo[d]isoxazole-3-carboxamide | Dimethylamino at para-position of N-phenyl ring | Potent HIF-1α transcription inhibition (IC₅₀ = 24 nM) | nih.gov |
| N-phenylbenzo[d]isoxazole-3-carboxamides | Benzo[d]isoxazole-3-carboxamide | Acetyl at para-position of N-phenyl ring | Potent HIF-1α transcription inhibition (IC₅₀ = 24 nM) | nih.gov |
| 3,6-dihydroxy-1,2-benzisoxazole | Benzisoxazole | Methylation of isoxazole nitrogen | Abolished antibacterial activity | uri.edu |
| 3,6-dihydroxy-1,2-benzisoxazole | Benzisoxazole | Addition of hydroxyl at 4-position | Abolished antibacterial activity | uri.edu |
Future Directions and Emerging Research Avenues for Benzo D Isoxazole 3 Carboxylic Acid
Design and Synthesis of Advanced Benzo[d]isoxazole-3-carboxylic Acid Analogues
The development of advanced analogues of this compound is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space while retaining or improving biological activity. google.comepo.org These approaches involve the substitution of the core benzo[d]isoxazole structure or its peripheral functional groups with other chemical moieties that possess similar steric and electronic properties. google.comepo.org The goal is to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, reduce off-target effects, and secure novel intellectual property.
For instance, the isosteric replacement of the benzo[d]isoxazole ring with other fused bicyclic systems has been explored to modulate activity. Research has shown that isosteric benzisoxazoles can exhibit comparable potency to parent compounds, validating the use of fused google.com-bicyclic systems as viable replacements for other chemical motifs.
| Strategy | Description | Potential Advantages |
| Scaffold Hopping | Replacement of the core benzo[d]isoxazole scaffold with a structurally different moiety that maintains the spatial arrangement of key binding features. | Access to novel chemical space, improved synthetic accessibility, circumvention of existing patents. |
| Bioisosteric Replacement | Substitution of specific functional groups on the benzo[d]isoxazole ring with other groups that have similar physicochemical properties. | Enhanced potency, improved selectivity, better metabolic stability, reduced toxicity. |
Multicomponent Reactions and Combinatorial Chemistry
To accelerate the discovery of novel this compound analogues, multicomponent reactions (MCRs) and combinatorial chemistry present efficient synthetic pathways. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and rapid access to diverse chemical libraries. While direct multicomponent synthesis of the core this compound is not extensively documented, the derivatization of this core scaffold lends itself to such approaches. For example, the carboxylic acid moiety can be readily coupled with a diverse range of amines and alcohols in a combinatorial fashion to generate large libraries of amide and ester derivatives for high-throughput screening.
The synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, for example, involves a five-step synthesis where the final amide condensation step is amenable to combinatorial approaches. This allows for the rapid generation of a multitude of analogues with varied substituents on the phenyl ring, facilitating the exploration of structure-activity relationships.
Exploration of Novel Therapeutic Applications
The versatile nature of the benzo[d]isoxazole scaffold has prompted investigations into its efficacy against a variety of diseases beyond its established applications.
Neglected Tropical Diseases
While direct research on this compound for neglected tropical diseases such as leishmaniasis and trypanosomiasis is limited, the broader class of isoxazoles has shown promise as a source of new therapeutic agents. The structural features of benzo[d]isoxazole derivatives make them attractive candidates for screening against the parasites responsible for these debilitating diseases. Future research should focus on synthesizing and evaluating libraries of this compound analogues against a panel of neglected tropical disease targets.
Neurodegenerative Disorders
Emerging evidence suggests that derivatives of this compound may have therapeutic potential in the treatment of neurodegenerative disorders. Patents have disclosed isoxazole (B147169) derivatives, including those based on the this compound backbone, for the potential treatment of Alzheimer's disease and Parkinson's disease. google.comepo.org The proposed mechanism often involves the modulation of signaling pathways implicated in the pathogenesis of these conditions. For instance, certain isoxazole derivatives are described as agonists of the Wnt signaling pathway, which is known to be involved in the health and function of nerve cells.
| Investigational Compound Class | Potential Application | Reference |
| This compound amides | Alzheimer's Disease, Parkinson's Disease | google.comepo.org |
| Isoxazole derivatives | Alzheimer's Disease, Parkinson's Disease, Epilepsy, Depression, Bipolar Disorder, Schizophrenia |
Addressing Drug Resistance Mechanisms
The rise of drug-resistant pathogens and cancer cells presents a major challenge in modern medicine. Benzo[d]isoxazole derivatives are being explored for their potential to overcome these resistance mechanisms. In oncology, derivatives of this compound have been identified as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a key transcription factor that is often overexpressed in tumors and is linked to therapy resistance. By inhibiting HIF-1α, these compounds have the potential to reduce cancer therapy resistance and serve as antitumor progression agents.
The simple and versatile synthesis of these derivatives makes them promising candidates for further development as adjuvants in cancer therapy to combat resistance.
Integration of Advanced Computational and Experimental Methodologies
The synergy between advanced computational modeling and sophisticated experimental assays is paramount in navigating the complexities of drug discovery and development for this compound and its derivatives.
Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are at the forefront of modern drug discovery, offering powerful tools to predict and analyze the properties of novel chemical entities. beilstein-journals.org In the context of this compound, these computational approaches can significantly expedite the identification of promising drug candidates. By leveraging large datasets of chemical structures and their corresponding biological activities, machine learning models can elucidate complex structure-activity relationships (SAR). nih.gov This allows for the in silico prediction of the efficacy and potential off-target effects of newly designed derivatives, thereby prioritizing the synthesis of compounds with a higher likelihood of success. beilstein-journals.org This data-driven strategy not only accelerates the discovery timeline but also helps in refining the design of compounds with optimized therapeutic profiles.
High-Throughput Screening and Phenotypic Assays
High-throughput screening (HTS) serves as a cornerstone for the rapid biological evaluation of extensive libraries of this compound derivatives. nih.gov This automated technology enables the testing of thousands of compounds against specific molecular targets in a short timeframe, facilitating the identification of initial "hit" compounds. semanticscholar.org For instance, a dual-luciferase reporter assay was utilized in a high-throughput format to screen N-phenylbenzo[d]isoxazole-3-carboxamide derivatives for their ability to inhibit HIF-1α transcription. nih.gov
Complementing target-based HTS, phenotypic assays provide a holistic view of a compound's effect on cellular or organismal biology. These assays are particularly valuable for uncovering novel mechanisms of action, as they are not dependent on a pre-defined molecular target. By observing changes in cell morphology, proliferation, or other phenotypic markers, researchers can identify this compound derivatives with unexpected therapeutic potential.
Clinical Translational Research Prospects (Preclinical and Clinical Trials)
The translation of promising this compound derivatives from the laboratory to the clinic is a critical objective, hinging on rigorous preclinical and eventual clinical evaluation.
Optimization for in vivo Efficacy and Pharmacokinetics
A crucial step in the development of any new therapeutic agent is the optimization of its performance within a living organism (in vivo). For derivatives of this compound, this involves enhancing their efficacy in animal models of disease and refining their pharmacokinetic properties. nih.govekb.eg Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a key determinant of its clinical success. ekb.eg Research efforts are focused on chemically modifying the this compound scaffold to improve characteristics such as oral bioavailability, metabolic stability, and target tissue distribution. nih.govijcrt.org Preclinical studies in animal models are essential for evaluating these parameters and establishing a safety profile before advancing to human trials. nih.govnih.gov For example, studies on certain benzo[d]isoxazole derivatives have demonstrated therapeutic effects in mouse xenograft tumor models. nih.gov
Synergistic Effects with Existing Therapies
Exploring the potential for this compound derivatives to act in concert with existing therapies is a promising avenue for enhancing treatment outcomes. Synergistic interactions, where the combined therapeutic effect is greater than the sum of the individual agents, can allow for lower doses, reduced toxicity, and the potential to overcome drug resistance. For instance, a benzo[d]isoxazole derivative that inhibits HIF-1α could potentially have a synergistic effect when combined with therapies that target other cancer-related pathways, such as A2AR antagonists. nih.gov The evaluation of such combination therapies in preclinical models is a key step towards developing more effective and durable treatment regimens for a range of diseases.
Conclusion
Summary of Key Research Findings
Research into Benzo[d]isoxazole-3-carboxylic acid and its derivatives has unveiled a wealth of information. The synthesis of the core structure is well-established, with methods available for efficient, scalable production. nih.gov The true value of this compound lies in its role as a versatile scaffold for generating libraries of bioactive molecules. Studies have consistently demonstrated that derivatives of this compound possess a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov Notably, derivatives have emerged as powerful inhibitors of critical cancer targets such as HIF-1α, receptor tyrosine kinases, and BET bromodomains. nih.govnih.govnih.gov Structure-activity relationship studies have provided valuable insights, demonstrating that the benzo[d]isoxazole-3-carboxamide framework is often essential for potent biological activity and that modifications to the appended groups can fine-tune potency and selectivity. nih.gov
Challenges and Opportunities in this compound Research
Despite the promising findings, challenges remain. A key challenge is optimizing the pharmacokinetic and safety profiles of lead compounds to ensure they are suitable for clinical development. Issues such as solubility and metabolic stability often need to be addressed through further medicinal chemistry efforts. researchgate.net However, these challenges also present significant opportunities. The structural simplicity and synthetic accessibility of the benzo[d]isoxazole scaffold offer a platform for developing novel therapeutics with improved properties. nih.gov There is a considerable opportunity to explore new biological targets for this class of compounds and to apply modern drug design techniques, such as computational modeling and machine learning, to accelerate the discovery of next-generation drugs. ontosight.ai
Broader Implications for Heterocyclic Chemistry and Drug Development
The study of this compound and its analogues has broader implications for the fields of heterocyclic chemistry and drug development. It reinforces the importance of "privileged scaffolds" like benzisoxazole in generating diverse libraries of compounds with a high probability of biological relevance. nih.gov The successful development of potent inhibitors from this scaffold underscores the power of integrating synthetic chemistry, biological screening, and structure-based design. nih.gov The ongoing research in this area contributes to a deeper understanding of the chemical space occupied by heterocyclic compounds and their potential to address unmet medical needs, paving the way for the discovery of new and effective medicines for a range of human diseases. ontosight.ainih.gov
Q & A
Q. What are efficient synthetic routes for Benzo[d]isoxazole-3-carboxylic Acid?
A one-pot synthesis method using benzalacetone oximes and o-iodoxybenzoic acid (IBX) has been reported, yielding isoxazole-3-carboxylic acid derivatives under mild conditions (Table 2, ). The reaction employs ethanol/water as a solvent system at 80°C, achieving yields up to 85% for substituted derivatives . Alternative green approaches, such as PEG-400-mediated hydroamination, can also be adapted for scalable synthesis .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Mass spectrometry : Exact mass analysis (e.g., 195.0018 for 5-(thiophen-2-yl)isoxazole-3-carboxylic acid) to confirm molecular composition .
- Chromatography : HPLC or GC for purity assessment (>95% purity thresholds in commercial reagents, as per ) .
- Spectroscopy : NMR for structural elucidation, particularly to resolve reactive sites (e.g., carboxylic acid and isoxazole ring protons) .
Q. How can coupling reactions involving this compound be optimized?
Amide coupling using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with Et₃N as a base is widely employed. For example, this method was used to conjugate the acid to piperidine derivatives at room temperature over 16 hours ( ). Monitoring reaction progress via TLC and optimizing equivalents of coupling reagents (1.2–1.5 eq) can improve yields .
Advanced Research Questions
Q. How do catalytic systems influence the synthesis of this compound derivatives?
La(OTf)₃-catalyzed [3+2] cycloaddition reactions enable stereoselective synthesis of benzo[d]oxazole-4-carboxylic acid derivatives. For instance, quinones and vinyl azides react under mild conditions (60°C, 12 hours) to yield products with >90% stereoselectivity (). This method avoids harsh reagents and supports functional group tolerance .
Q. What strategies address stereochemical instability during post-synthetic modifications?
Epimerization challenges, such as cis-to-trans isomerization in piperidine derivatives, can be mitigated using NaOMe in methanol. For example, after coupling this compound to a piperidine scaffold, NaOMe-mediated epimerization at 50°C for 6 hours achieved >95% trans-isomer yield (). Monitoring via chiral HPLC ensures enantiomeric purity .
Q. How are structure-activity relationships (SARs) explored for bioactive derivatives?
Substitutions at the 5- and 6-positions of the benzisoxazole core significantly impact bioactivity. For instance:
- Anti-inflammatory activity : p-Nitro and p-methoxystyryl derivatives (e.g., 4e and 4f) showed 75% inhibition in rat models at 100 mg/kg doses ( ).
- Antibacterial activity : Halogenated derivatives (e.g., 6-chloro variants, CAS 28691-49-8) exhibit enhanced potency due to improved membrane permeability .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
Discrepancies often arise from solvent polarity, catalyst loading, or substituent effects. For example, IBX-mediated synthesis in polar aprotic solvents (e.g., DMF) may favor higher yields compared to aqueous systems . Systematic comparison of reaction parameters (temperature, solvent, catalyst) and validation via kinetic studies are recommended.
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
